molecular formula C12H8N4OS B11078766 Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone

Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone

Cat. No.: B11078766
M. Wt: 256.29 g/mol
InChI Key: HOFXNHXDCTXNJI-UHFFFAOYSA-N
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Description

PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as phosphodiesterases, which play a role in various biological processes . This inhibition can lead to the modulation of cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE is unique compared to other similar compounds due to its specific structure and the presence of the thioxo group. Similar compounds include:

The uniqueness of PHENYL[2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-1(2H)-YL]METHANONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H8N4OS

Molecular Weight

256.29 g/mol

IUPAC Name

phenyl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)methanone

InChI

InChI=1S/C12H8N4OS/c17-10(9-5-2-1-3-6-9)16-12(18)14-11-13-7-4-8-15(11)16/h1-8H

InChI Key

HOFXNHXDCTXNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C=CC=N3

Origin of Product

United States

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